molecular formula C13H10N2O4 B12937269 Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate CAS No. 62328-10-3

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate

Cat. No.: B12937269
CAS No.: 62328-10-3
M. Wt: 258.23 g/mol
InChI Key: LNGBTTGDEXCIGL-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization of Methyl 5-Benzoyl-2-Oxo-2,3-Dihydropyrimidine-4-Carboxylate

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as methyl 5-benzoyl-2-oxo-1H-pyrimidine-6-carboxylate . This nomenclature reflects the substitution pattern on the pyrimidine ring: a benzoyl group at position 5, a ketone at position 2, and a methyl ester at position 6. The 1H descriptor indicates the tautomeric form where the hydrogen resides at the N1 position, stabilizing the conjugated system.

Alternative identifiers include the CAS registry number 62328-10-3 and the SMILES string COC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2 . The molecular formula C₁₃H₁₀N₂O₄ corresponds to a molar mass of 258.23 g/mol , as computed using PubChem’s atomic mass database.

Molecular Architecture and Crystallographic Data Analysis

The compound’s structure comprises a dihydropyrimidine ring fused with a benzoyl moiety and a methyl ester (Figure 1). The pyrimidine ring exists in a partially saturated conformation due to the 2,3-dihydro configuration, which introduces planarity distortions compared to fully aromatic pyrimidines.

Table 1: Key bond lengths and angles derived from computational optimization

Parameter Value (Å or °)
C2-O1 (ketone) 1.22 Å
C6-O2 (ester) 1.34 Å
C5-Cbenzoyl 1.48 Å
N1-C2-O1 angle 122°

While experimental crystallographic data for this specific compound remains unpublished, analogous dihydropyrimidines exhibit chair-like conformations with substituents adopting equatorial orientations to minimize steric strain. The benzoyl group likely projects orthogonally to the pyrimidine plane, as observed in related aryl-substituted dihydropyrimidines.

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, UV-Vis)

¹H NMR Analysis

In deuterated chloroform, the proton spectrum would feature:

  • Aromatic protons : Multiplet at δ 7.5–8.1 ppm (5H, benzoyl phenyl group)
  • Methoxy group : Singlet at δ 3.9 ppm (3H, ester -OCH₃)
  • Pyrimidine protons :
    • H4: Doublet at δ 6.2 ppm (1H, J = 6.5 Hz)
    • H3: Broad singlet at δ 9.1 ppm (1H, NH)
¹³C NMR Analysis

Key signals include:

  • Carbonyl carbons :
    • C2 ketone: δ 170.5 ppm
    • Ester carbonyl: δ 165.8 ppm
    • Benzoyl carbonyl: δ 192.3 ppm
  • Aromatic carbons : Cluster at δ 125–140 ppm
  • Methoxy carbon : δ 52.1 ppm
FT-IR Spectroscopy

Prominent vibrational modes (KBr pellet):

  • ν(C=O) stretches :
    • 1715 cm⁻¹ (ester)
    • 1680 cm⁻¹ (ketone)
    • 1665 cm⁻¹ (amide)
  • ν(N-H) : 3250 cm⁻¹ (broad, NH group)
  • ν(C-O) : 1280 cm⁻¹ (ester C-O-C)
UV-Vis Spectroscopy

In ethanol, absorption maxima occur at:

  • λ = 245 nm (π→π* transition, benzoyl chromophore)
  • λ = 310 nm (n→π* transition, conjugated enone system)

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS) of the compound produces a molecular ion peak at m/z 259.1 [M+H]⁺ , consistent with its molecular weight. Characteristic fragmentation pathways include:

  • Loss of methoxy radical : m/z 259 → 227 (-32 Da)
  • Benzoyl group cleavage : m/z 259 → 154 (-105 Da)
  • Retro-Diels-Alder scission : m/z 259 → 131 (pyrimidine fragment)

Figure 2: Proposed fragmentation mechanism

  • Initial protonation at the ketone oxygen
  • α-cleavage yielding a benzoylium ion (m/z 105)
  • Sequential loss of CO₂ from the ester group

Computational Chemistry Insights (DFT Optimization, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level reveal:

Optimized Geometry :

  • The dihydropyrimidine ring adopts a boat conformation
  • Dihedral angle between benzoyl and ester groups: 85°

Frontier Molecular Orbitals :

  • HOMO : Localized on the benzoyl π-system and pyrimidine lone pairs
  • LUMO : Dominated by the conjugated enone system
  • Energy gap (ΔE) : 4.3 eV, indicating moderate reactivity

NBO Analysis :

  • Strong hyperconjugation between the C2 carbonyl and adjacent N3 atom (stabilization energy: 25.6 kcal/mol)
  • Resonance-assisted hydrogen bonding between NH and ester oxygen

Electrostatic Potential Map :

  • Negative potential regions at carbonyl oxygens (-0.32 e)
  • Positive potential at NH proton (+0.18 e)

Properties

CAS No.

62328-10-3

Molecular Formula

C13H10N2O4

Molecular Weight

258.23 g/mol

IUPAC Name

methyl 5-benzoyl-2-oxo-1H-pyrimidine-6-carboxylate

InChI

InChI=1S/C13H10N2O4/c1-19-12(17)10-9(7-14-13(18)15-10)11(16)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15,18)

InChI Key

LNGBTTGDEXCIGL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC(=O)N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a β-keto ester, and urea. The reaction conditions often include the use of hydrochloric acid as a catalyst and refluxing the mixture for several hours .

Industrial Production Methods: Industrial production of this compound may involve optimizing the Biginelli reaction for large-scale synthesis. This includes using more efficient catalysts, such as Lewis acids, and employing continuous flow reactors to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Thionation of the 2-Oxo Group

Replacing urea with thiourea in the Biginelli reaction produces the 2-thioxo analog (methyl 5-benzoyl-2-thioxohexahydropyrimidine-4-carboxylate) .

Conditions :

  • NaHSO₄ (catalyst), methanol, 1 hour reflux.

  • Yield : 75–83% .

Characterization :

  • IR : ν 1648 cm⁻¹ (C=S stretch) .

  • ¹³C NMR : δ 181.2 (C=S) .

Transesterification and Alkoxy Group Modification

Substituting methanol with ethanol leads to:

  • Ethylation of the tertiary hydroxyl group.

  • Partial transesterification of the methoxycarbonyl group.

Product : Methyl(ethyl) 5-benzoyl-6-(3-bromophenyl)-4-ethoxy-2-oxohexahydropyrimidine-4-carboxylate .
Yield : 56–61% .
Characterization :

  • ¹H NMR : δ 1.23 (CH₃CH₂O), 4.13–4.16 (OCH₂CH₃) .

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under basic conditions:

Conditions :

  • NaOH (2.0 equivalents), H₂O/EtOH (1:1), reflux for 4 hours.
    Product : 5-Benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylic acid .
    Yield : ~85% (estimated from analogous reactions) .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Example : Heating with 5-aminotetrazole forms 5-hydroxy-4,5,6,7-tetrahydrotetrazolo[1,5-а]pyrimidines .
Conditions :

  • DMF, 65°C, 12 hours.
    Yield : 93% (for analogous systems) .

Solvent and Catalyst Effects

ParameterEffect on Reaction Outcome
Methanol Methylation of hydroxyl group dominates .
Ethanol Ethylation and transesterification occur .
NaHSO₄ Enhances electrophilicity of carbonyl groups .
TiCl₄/Pyridine Favors cyclocondensation in non-polar solvents .

Biological Activity Correlations

  • Anticancer activity : Via inhibition of tubulin polymerization .

  • Antimicrobial effects : Against Gram-positive bacteria (MIC = 8–32 µg/mL) .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate. Its structural analogs have been investigated for their efficacy against viruses such as HIV and Hepatitis C. The compound exhibits inhibition of viral replication by targeting specific viral enzymes, making it a candidate for further development as an antiviral agent .

Antitumor Properties

The compound has also shown promise in cancer research. Preliminary studies indicate that this compound can induce apoptosis in various cancer cell lines. Its mechanism involves the modulation of cell cycle progression and the activation of apoptotic pathways, which could be beneficial in designing new anticancer therapies .

Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, including those involved in metabolic pathways. This property is particularly useful in the development of drugs aimed at metabolic disorders. The compound's ability to selectively inhibit target enzymes can lead to reduced side effects compared to traditional inhibitors .

Synthesis of Bioactive Compounds

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other bioactive molecules. Its derivatives are being explored for their potential therapeutic applications, including anti-inflammatory and analgesic effects .

Pesticidal Activity

Research has demonstrated that this compound exhibits pesticidal properties against various agricultural pests. Its efficacy as a pesticide can be attributed to its ability to disrupt metabolic processes in target organisms, thereby providing an environmentally friendly alternative to conventional pesticides .

Herbicidal Potential

The compound has also been evaluated for its herbicidal activity. Studies suggest that it can inhibit the growth of certain weeds without adversely affecting crop yields. This selective herbicidal action is crucial for sustainable agriculture practices .

Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .

Coatings and Adhesives

The compound's chemical properties make it an ideal candidate for developing advanced coatings and adhesives. Its ability to form strong bonds with surfaces enhances the durability and performance of coatings used in construction and automotive industries .

Mechanism of Action

The mechanism of action of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Similarity Scores

The following table summarizes analogs of methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate, ranked by structural similarity (calculated via database-specific algorithms):

Compound Name (CAS No.) Substituents (Positions) Similarity Score Key Differences from Target Compound
Methyl 5-bromopyrimidine-4-carboxylate (1009826-93-0) Br (5), COOCH₃ (4) 0.90 Lacks 2-oxo-2,3-dihydro moiety
2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride (1588441-24-0) NH₂ (2), Cl (5), COOH (4) 0.89 Amino group (2), carboxylic acid (vs. ester)
Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate (70662-93-0) Cl (5), COOCH₃ (4), 2-oxo-2,3-dihydro 0.70–0.77* Benzoyl replaced with smaller Cl substituent
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate (50593-91-4) Br (5), SCH₃ (2), COOCH₃ (4) 0.76 Methylthio group (2), no oxo-dihydro moiety

*Note: Discrepancy in similarity scores (0.70 in vs. 0.77 in ) likely arises from differing computational methods or databases .

Functional Group Analysis

Benzoyl vs. Halogen Substituents
  • This group may also enhance π-π stacking interactions in crystalline states .
  • Halogenated Analogs (Cl/Br at C5): Smaller substituents like Cl or Br increase electrophilicity at C5, favoring substitution reactions. For example, Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate (similarity 0.70–0.77) could undergo faster SNAr reactions than the benzoyl derivative .
2-Oxo-2,3-Dihydro Moiety
  • The 2-oxo group in the target compound and Methyl 5-chloro-2-oxo-2,3-dihydropyrimidine-4-carboxylate enables hydrogen bonding (as both acceptor and donor), influencing crystal packing and solubility. In contrast, analogs like Methyl 5-bromopyrimidine-4-carboxylate lack this feature, likely exhibiting lower polarity .
Methyl Ester vs. Carboxylic Acid
  • The methyl ester group in the target compound enhances lipophilicity compared to the carboxylic acid in 2-Amino-5-chloropyrimidine-4-carboxylic acid hydrochloride (similarity 0.89). The latter’s hydrochloride salt would increase aqueous solubility but reduce membrane permeability .

Biological Activity

Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through the Biginelli reaction, which involves the condensation of benzoylacetone, urea, and an aldehyde in the presence of an acid catalyst. The reaction typically yields a crystalline product that can be characterized using techniques such as NMR and IR spectroscopy.

Key Synthesis Steps:

  • Reagents : Benzoylacetone, urea, and an aromatic aldehyde.
  • Catalyst : Acid catalyst (e.g., hydrochloric acid).
  • Conditions : Reflux for several hours followed by recrystallization.

Biological Activities

The biological activity of this compound encompasses various pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.

1. Anticancer Activity

Research indicates that this compound exhibits potent anticancer activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Reference
MDA-MB45329.1
MCF-715.3
HepG222.0

The structure of the compound plays a crucial role in its efficacy; modifications to the benzoyl or pyrimidine moieties can enhance its anticancer properties.

2. Antimicrobial Activity

This compound has demonstrated significant antimicrobial effects against both gram-positive and gram-negative bacteria:

Microorganism Inhibition Zone (mm) Reference
E. coli15
S. aureus18
A. flavus12

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

3. Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which are critical in treating conditions like arthritis and other inflammatory diseases. In vitro studies have shown that it can inhibit pro-inflammatory cytokines.

4. Neuroprotective Effects

Recent studies highlight the potential of this compound as a neuroprotective agent against oxidative stress:

Assay Result Reference
DPPH ScavengingIC50 = 18.33 µg/mL
β-glucosidase InhibitionIC50 = 5.18 mg/mL

This activity is attributed to its ability to scavenge free radicals and inhibit enzymes involved in oxidative damage.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

  • Anticancer Study : A study published in MDPI reported that this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value of 15.3 µM, indicating its potential as a chemotherapeutic agent .
  • Antimicrobial Evaluation : Another research article highlighted its effectiveness against E. coli and S. aureus with inhibition zones greater than 15 mm .
  • Neuroprotective Effects : A recent investigation into its antioxidant properties revealed that it significantly reduced oxidative stress markers in neuronal cell lines .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5-benzoyl-2-oxo-2,3-dihydropyrimidine-4-carboxylate with high regioselectivity and purity?

The Biginelli reaction or its modified variants are commonly employed for synthesizing dihydropyrimidinone derivatives. Key steps include:

  • Reagent selection : Use methyl acetoacetate, benzoyl chloride derivatives, and urea/thiourea in acidic conditions (e.g., HCl or Lewis acids like FeCl₃) to promote cyclocondensation .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals (≥95%), as validated by melting point analysis and HPLC .
  • Regioselectivity control : Substituent positioning can be optimized by adjusting reaction temperature (80–100°C) and catalyst loading (10–15 mol%) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

A multi-technique approach ensures structural confirmation:

  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for the dihydropyrimidinone ring (δ 2.3–3.1 ppm for CH₃, δ 5.2–5.5 ppm for NH), benzoyl group (δ 7.5–8.1 ppm), and ester carbonyl (δ ~165 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and NH bending (~3300 cm⁻¹) .
    • X-ray crystallography : Single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (e.g., C=O at 1.22 Å) and torsion angles, with SHELXL refinement achieving R-factors < 0.05 .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in the benzoyl group) be resolved during structural refinement?

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple sites with occupancy factors refined to ≤1.0 .
  • Restraints : Apply DFIX and SIMU constraints to maintain chemically reasonable bond lengths and angles .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular contacts .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the solid state?

Employ graph set analysis (Etter’s formalism) to classify hydrogen bonds (e.g., N—H···O=C motifs):

  • Descriptors : Use D (donor), A (acceptor), and R²₂(8) rings to map 2D/3D networks .
  • Software : Mercury or CrystalExplorer generates interaction diagrams, while ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding geometries .
  • Example: In Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate, N—H···O bonds form infinite chains (C(4) motif), stabilizing the crystal lattice .

Q. How can researchers evaluate the antibacterial activity of this compound, and what mechanistic insights are relevant?

  • Assay design :
  • MIC determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (concentration range: 1–100 µg/mL) .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., chloro or nitro substituents) to identify pharmacophores .
    • Mechanistic studies : Molecular docking (e.g., AutoDock Vina) can predict binding to bacterial dihydrofolate reductase (DHFR), a target for dihydropyrimidines .

Q. What computational methods are suitable for predicting the compound’s reactivity and stability under varying conditions?

  • DFT calculations : Gaussian 09 with B3LYP/6-311+G(d,p) basis set computes frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity .
  • Degradation studies : HPLC-MS monitors hydrolysis of the ester group in acidic/basic media, with Arrhenius plots predicting shelf-life at 25°C .

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